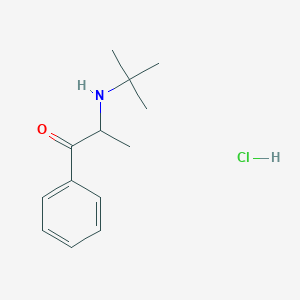
2-(叔丁基氨基)丙酰苯酮盐酸盐
科学研究应用
马来酸阿尔替尼克林因其潜在的治疗应用而被广泛研究:
作用机制
生化分析
Biochemical Properties
2-(tert-Butylamino)propiophenone Hydrochloride plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. It is known to interact with dopamine transporters, inhibiting the reuptake of dopamine, which leads to increased dopamine levels in the synaptic cleft . This interaction is crucial for its antidepressant-like activity. Additionally, it may interact with other neurotransmitter systems, including norepinephrine and serotonin, although its primary action is on dopamine transporters .
Cellular Effects
The effects of 2-(tert-Butylamino)propiophenone Hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involving dopamine . This modulation can lead to changes in gene expression and cellular metabolism. For instance, increased dopamine levels can affect the expression of genes involved in mood regulation and synaptic plasticity . Moreover, it can impact cellular metabolism by altering the energy balance within neurons, potentially leading to changes in cellular respiration and ATP production .
Molecular Mechanism
At the molecular level, 2-(tert-Butylamino)propiophenone Hydrochloride exerts its effects primarily through the inhibition of dopamine reuptake . This inhibition occurs due to the binding of the compound to the dopamine transporter, preventing dopamine from being reabsorbed into the presynaptic neuron . This results in increased dopamine levels in the synaptic cleft, enhancing dopaminergic signaling. Additionally, it may also inhibit the reuptake of norepinephrine and serotonin to a lesser extent, contributing to its overall pharmacological profile .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(tert-Butylamino)propiophenone Hydrochloride can change over time. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under extreme conditions . Long-term studies have shown that its effects on cellular function can persist, with sustained changes in gene expression and cellular metabolism observed in both in vitro and in vivo models . These temporal effects are crucial for understanding its long-term impact on cellular processes.
Dosage Effects in Animal Models
The effects of 2-(tert-Butylamino)propiophenone Hydrochloride vary with different dosages in animal models. At lower doses, it primarily enhances dopaminergic signaling without significant adverse effects . At higher doses, it can lead to toxic effects, including neurotoxicity and behavioral changes . Threshold effects have been observed, where a certain dosage level is required to achieve the desired pharmacological effects without causing toxicity . These dosage-dependent effects are essential for determining the safe and effective use of the compound in research and therapeutic applications.
Metabolic Pathways
2-(tert-Butylamino)propiophenone Hydrochloride is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . It is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
Within cells and tissues, 2-(tert-Butylamino)propiophenone Hydrochloride is transported and distributed through various mechanisms . It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Transporters and binding proteins facilitate its movement within cells, influencing its localization and accumulation . These transport and distribution mechanisms are vital for understanding how the compound reaches its target sites and exerts its pharmacological effects.
Subcellular Localization
The subcellular localization of 2-(tert-Butylamino)propiophenone Hydrochloride is critical for its activity and function . It is primarily localized in the synaptic cleft, where it interacts with dopamine transporters . Post-translational modifications and targeting signals may direct it to specific compartments or organelles within neurons . This localization is essential for its role in modulating dopaminergic signaling and influencing cellular processes.
准备方法
马来酸阿尔替尼克林的合成涉及以下步骤:
起始原料: 该过程以 5-溴-3-吡啶甲酸开始。
酰氯的形成: 该化合物用亚硫酰氯在 1,2-二氯乙烷中处理以形成酰氯。
酯的形成: 酰氯然后通过在 1,2-二氯乙烷中用乙醇处理转化为酯。
克莱森缩合反应: 该酯在双(三甲基硅基)氨基锂存在下与 N-乙烯基吡咯烷酮进行克莱森缩合反应,然后在盐酸水溶液中回流,得到吡咯啉衍生物。
还原: 吡咯啉衍生物在 N-苄氧羰基-L-脯氨酸存在下用硼氢化钠还原,得到对映异构体富集的吡咯烷。
还原甲基化: 用甲醛水溶液和甲酸对吡咯烷进行还原甲基化。
偶联反应: 将所得的 N-甲基吡咯烷在四氢呋喃中与双(三苯基膦)二氯化钯、碘化亚铜和三乙胺存在下与三甲基硅基乙炔偶联。
脱硅烷基化和盐的形成: 用碳酸铯在甲醇中回流去除三甲基硅基,最终产物通过在甲醇中用马来酸处理转化为马来酸盐.
化学反应分析
马来酸阿尔替尼克林会发生各种化学反应:
氧化: 该化合物可以在特定条件下被氧化,虽然详细的氧化途径没有得到广泛的记录。
还原: 如制备方法中所述,用硼氢化钠还原是其合成中的关键步骤。
取代: 该化合物可以进行取代反应,特别是在与三甲基硅基乙炔进行偶联反应时。
相似化合物的比较
马来酸阿尔替尼克林因其对烟碱型乙酰胆碱受体 α4β2 亚型的高度选择性而独一无二。类似的化合物包括:
伐尼克兰: 另一种烟碱型乙酰胆碱受体激动剂,但具有不同的受体亚型选择性。
尼古丁: 一种非选择性激动剂,影响多种烟碱型乙酰胆碱受体亚型。
属性
IUPAC Name |
2-(tert-butylamino)-1-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-10(14-13(2,3)4)12(15)11-8-6-5-7-9-11;/h5-10,14H,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZBSTLIANDWJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)NC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40979206 | |
| Record name | 2-(tert-Butylamino)-1-phenylpropan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40979206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63199-74-6 | |
| Record name | 2-(tert-Butylamino)propiophenone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063199746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(tert-Butylamino)-1-phenylpropan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40979206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(TERT-BUTYLAMINO)PROPIOPHENONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4215L598Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


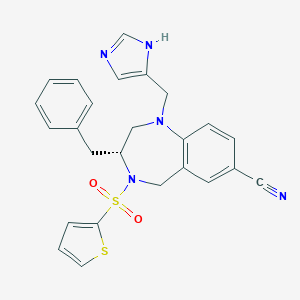


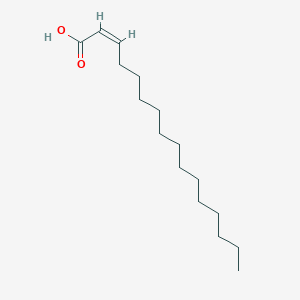
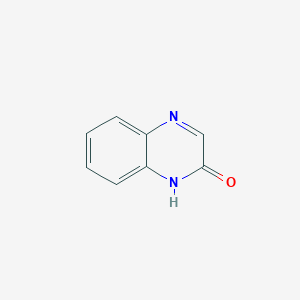
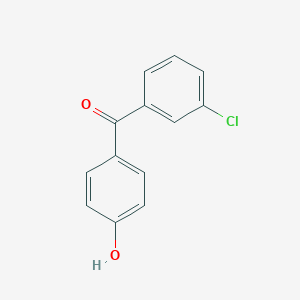

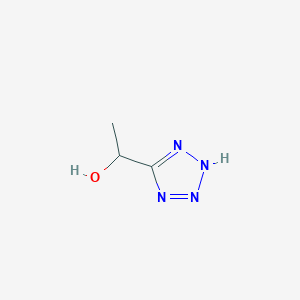
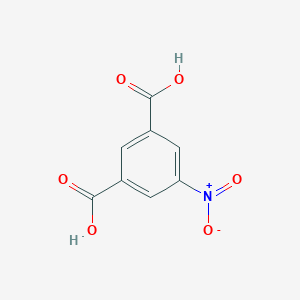
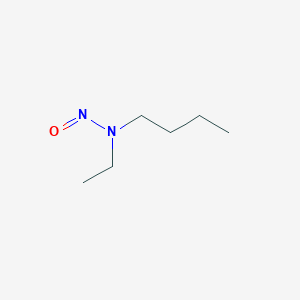
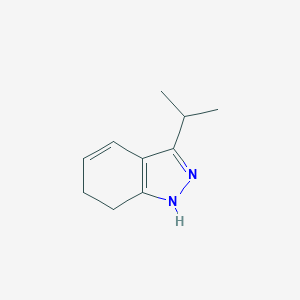
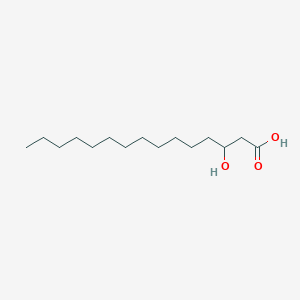
![tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate](/img/structure/B126742.png)

